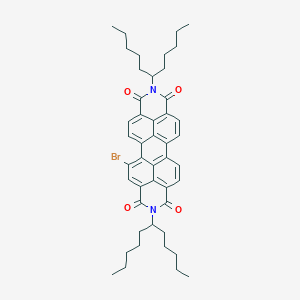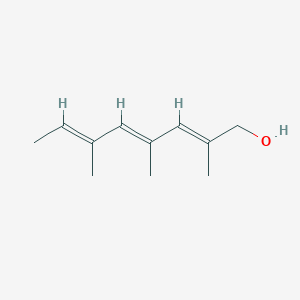
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL is an organic compound characterized by its unique structure featuring three conjugated double bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL typically involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated triene system. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2E,4,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions. It can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
(2E,4E,6E)-2,4,6-Nonatriene: A similar compound with three conjugated double bonds but without the hydroxyl group.
(2E,4E,6E)-2,4,6-Octatriene: Another similar compound with a shorter carbon chain.
Uniqueness: (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential biological activity compared to its analogs. This functional group allows for further chemical modifications and enhances its solubility in polar solvents.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(2E,4E,6E)-2,4,6-trimethylocta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C11H18O/c1-5-9(2)6-10(3)7-11(4)8-12/h5-7,12H,8H2,1-4H3/b9-5+,10-6+,11-7+ |
Clé InChI |
MWMVDCOTUUMMDN-NYHHSSDGSA-N |
SMILES isomérique |
C/C=C(\C)/C=C(\C)/C=C(\C)/CO |
SMILES canonique |
CC=C(C)C=C(C)C=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


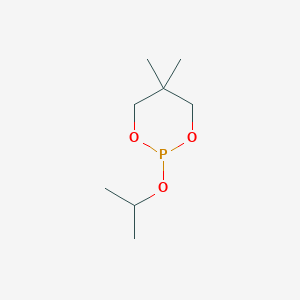
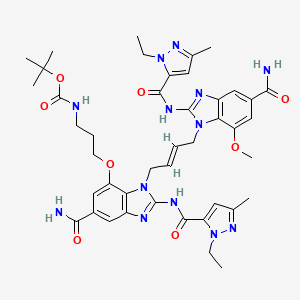
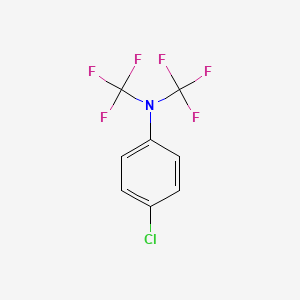

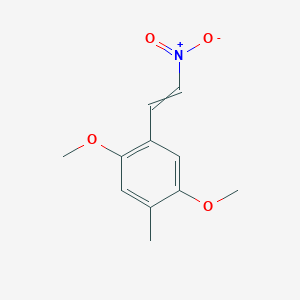
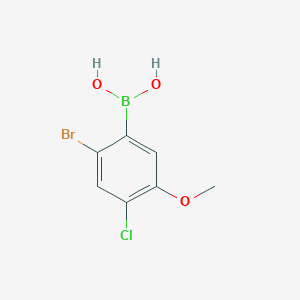
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)

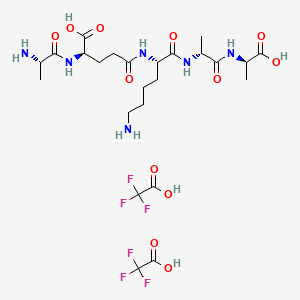
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)

